molecular formula C7H3ClFNO3 B1281994 4-Fluoro-2-nitrobenzoyl chloride CAS No. 57750-82-0

4-Fluoro-2-nitrobenzoyl chloride

Cat. No. B1281994
CAS RN: 57750-82-0
M. Wt: 203.55 g/mol
InChI Key: NQMGZEFEQXWOAT-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzoyl chloride is a chemical compound that has been studied for its potential as a building block in the synthesis of various heterocyclic compounds, which are of significant importance in drug discovery. The compound's reactivity and structural properties make it a candidate for use in the preparation of nitrogenous heterocycles and other organic frameworks .

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, involves immobilization on Rink resin followed by chlorine substitution, reduction of the nitro group, and cyclization to afford a range of heterocycles . Another related compound, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, has been synthesized using the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2-chlorophenyl) disulfide . These methods highlight the versatility of fluoro-nitrobenzoyl chlorides in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of fluorinated benzimidazole-substituted nitronyl nitroxides, which are structurally related to 4-fluoro-2-nitrobenzoyl chloride, has been confirmed by single-crystal X-ray diffraction. The introduction of fluorine atoms into the benzene ring has been shown to significantly affect the acidity and redox properties of these compounds .

Chemical Reactions Analysis

The reactivity of 4-fluoro-2-nitrobenzoyl chloride and related compounds has been explored in various chemical reactions. For instance, 5-nitrobenzoxazole derivatives have been synthesized from 2-fluoro-5-nitroaniline and benzoyl chloride derivatives under solvent-free conditions, demonstrating the compound's ability to undergo nucleophilic acyl substitution and intramolecular cyclization . Additionally, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole shows the potential for nucleophilic substitution reactions with pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-2-nitrobenzoyl chloride and related compounds have been studied to some extent. For example, the crystallization pathway of 4-fluorobenzoyl chloride, a compound with similar substituents, has been traced, revealing a new crystalline form that is polytypic to a previously reported form . The study of molecular salts of 2-chloro-4-nitrobenzoic acid has also provided insights into the importance of halogen bonds in the stabilization of crystal structures .

Scientific Research Applications

Solvolysis Reactions

4-Fluoro-2-nitrobenzoyl chloride has been studied in the context of solvolysis reactions, which are critical in understanding reaction mechanisms and kinetics in organic chemistry. A study by Park et al. (2019) focused on the solvolysis of o-nitrobenzoyl chloride and its comparison with p-nitrobenzoyl chloride in various solvents. The research highlighted the impact of the ortho-nitro group in solvolysis reactions, demonstrating that the presence of the nitro group significantly affects the reaction rate, particularly in aqueous fluoroalcohol solvents. This study provides insights into how substituents on the benzoyl chloride moiety influence reactivity and solvolysis rates, which is essential for designing specific reactions in organic synthesis (Park et al., 2019).

Derivatization in Analytical Chemistry

4-Fluoro-2-nitrobenzoyl chloride is also used in the derivatization of compounds for analytical purposes. Higashi et al. (2006) explored the use of various derivatization reagents, including 4-nitrobenzoyl chloride, to enhance the detection responses of estrogens in liquid chromatography-mass spectrometry (LC-MS). The study found that the introduction of a nitrobenzene moiety, such as that from 4-nitrobenzoyl chloride, can significantly improve the sensitivity of LC-MS analyses for detecting estrogens in biological fluids. This application is crucial for the accurate and sensitive detection of hormones and other bioactive compounds in complex samples (Higashi et al., 2006).

Synthesis of Heterocyclic Compounds

The compound has been instrumental in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry and materials science. For instance, Stephensen and Zaragoza (1999) investigated the reaction of resin-bound 4-fluoro-3-nitrobenzoic acid, a compound closely related to 4-fluoro-2-nitrobenzoyl chloride, with various nucleophiles to synthesize N-hydroxyindoles and benzo[c]isoxazoles. These heterocyclic compounds have numerous applications in drug development and materials chemistry, highlighting the versatility of fluoro-nitrobenzoyl chlorides in synthesizing complex organic molecules (Stephensen & Zaragoza, 1999).

Antimicrobial Activity Studies

Research on derivatives of 4-fluoro-2-nitrobenzoyl chloride has also extended into the field of antimicrobial activity. Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, starting with compounds that share functional groups with 4-fluoro-2-nitrobenzoyl chloride. The study assessed the antimicrobial efficacy of these compounds against various bacteria and fungi, contributing valuable information to the search for new antimicrobial agents (Janakiramudu et al., 2017).

Safety And Hazards

Benzoyl chlorides are typically corrosive and can cause severe skin burns and eye damage . Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-2-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(9)3-6(5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMGZEFEQXWOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537973
Record name 4-Fluoro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-nitrobenzoyl chloride

CAS RN

57750-82-0
Record name 4-Fluoro-2-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57750-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 76 parts of 4-fluoro-2-nitrobenzoic acid and 225 parts of benzene are added dropwise 71 parts of sulfinyl chloride. Upon completion, stirring is continued first for 5 hours at reflux and further overnight at room temperatue. The reaction mixture is evaporated. The residue is taken up twice in benzene and the latter is evaporated each time, yielding 85 parts of 4-fluoro-2-nitrobenzoyl chloride as a residue.
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Synthesis routes and methods II

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Synthesis routes and methods III

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5 mL of thionyl chloride was added to 0.5 g of 4-fluoro-2-nitrobenzoic acid and stirred overnight. The thionyl chloride was removed to obtain the title compound.
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